1,3-Diethylbarbituric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Alzheimer Agent

Scientific Field: Bioorganic Chemistry

Application Summary: 1,3-Dimethylbarbituric acid based enamine derivatives were synthesized and subjected to cholinesterase assay which demonstrated promising inhibition against AChE and BuChE.

Methods of Application: The compounds were synthesized, characterized, and subjected to a cholinesterase assay.

Catalyst in Knoevenagel Condensation

Scientific Field: Organic Chemistry

Application Summary: 1,3-Dimethylbarbituric acid is used as a catalyst in the Knoevenagel condensation of a series of aromatic aldehydes.

Methods of Application: The acid is used as a catalyst in the reaction.

Results: The reaction results in the condensation of aromatic aldehydes.

Synthesis of Pyrimidinedione Derivatives

Application Summary: 1,3-Dimethylbarbituric acid may be used in the enantioselective synthesis of isochromene pyrimidinedione derivatives.

Methods of Application: The acid is used in a one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction.

Results: The reaction results in the synthesis of isochromene pyrimidinedione derivatives.

Synthesis of Furo[2,3-d]pyrimidine Derivatives

Application Summary: 1,3-Dimethylbarbituric acid is used in the synthesis of 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives.

Methods of Application: The acid is used in a reaction with various aromatic aldehydes.

Organic Synthesis

Application Summary: 1,3-Dimethylbarbituric acid is used as an organic synthesis intermediate.

Methods of Application: The acid is used in various organic synthesis reactions.

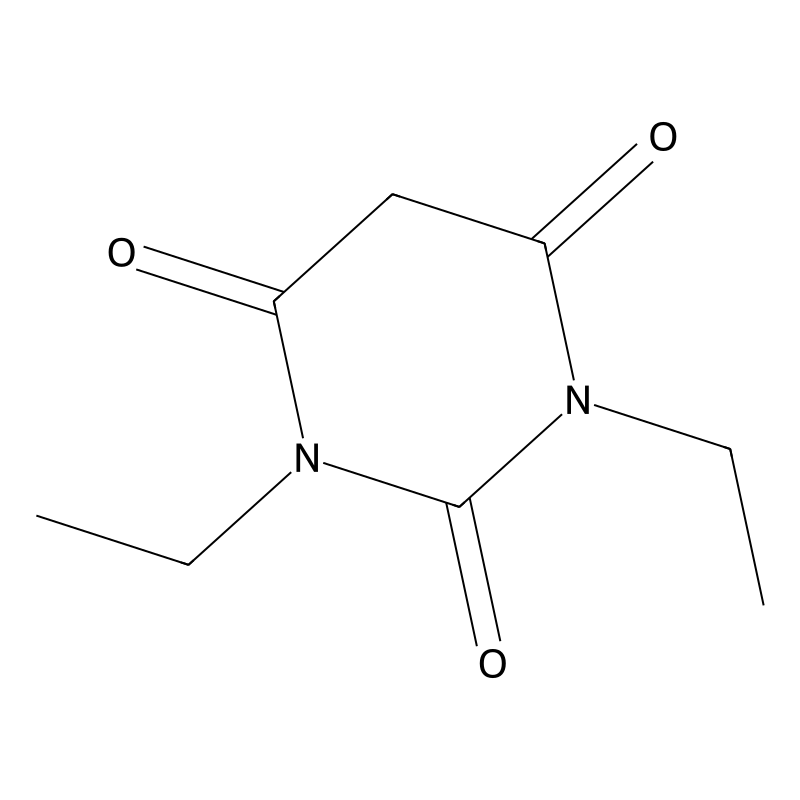

1,3-Diethylbarbituric acid is a member of the barbituric acid family, characterized by its ethyl substitutions at the 1 and 3 positions of the pyrimidine ring. Its molecular formula is , and it features a structure that includes two ethyl groups attached to the nitrogen atoms in the barbituric acid framework. This compound is often studied for its potential sedative and hypnotic properties, which are common among many barbiturates.

- Barbituates in general can have dangerous side effects and are strictly controlled substances [].

- Due to the structural similarity, it is advisable to handle 1,3-Diethylbarbituric acid with appropriate laboratory safety precautions, following standard procedures for handling unknown organic compounds [].

- Oxidation: Under specific conditions, it can be oxidized to yield various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The compound can undergo reduction reactions using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution: It can also engage in substitution reactions where hydrogen atoms are replaced by other functional groups, facilitated by halogenating agents or nucleophiles.

The general reaction scheme for its synthesis involves reacting diethylurea with malonic acid in the presence of acetic anhydride, typically conducted in acetic acid as a solvent:

Research indicates that 1,3-Diethylbarbituric acid exhibits notable biological activities. It has been investigated for its effects on enzyme activity and cellular processes. The compound's sedative properties make it a candidate for developing new pharmaceuticals aimed at treating anxiety and sleep disorders. Additionally, studies have suggested potential interactions with various biological targets, highlighting its relevance in medicinal chemistry.

The synthesis of 1,3-Diethylbarbituric acid can be accomplished through several methods:

- Classical Synthesis: The most common method involves the reaction of diethylurea with malonic acid in the presence of acetic anhydride.

- Green Chemistry Approaches: More recent methods utilize environmentally friendly solvents and reagents to minimize waste and enhance sustainability during the synthesis process.

- Industrial Production: In industrial settings, optimization of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for maximizing yield and purity.

1,3-Diethylbarbituric acid has a variety of applications across different fields:

- Chemistry: It serves as a catalyst in organic reactions like Knoevenagel condensation.

- Biology: The compound is studied for its potential biological activities.

- Medicine: Its sedative properties make it valuable in pharmaceutical development.

- Industry: It is used in synthesizing synthetic intermediates and heterocyclic compounds relevant for dyes and pigments.

Studies on 1,3-Diethylbarbituric acid have focused on its interactions with biological molecules, particularly enzymes and receptors. Research has explored how its structural characteristics influence binding affinity and activity against various targets. Such studies are essential for understanding its pharmacological profile and potential therapeutic applications.

1,3-Diethylbarbituric acid can be compared with other barbituric acid derivatives:

- 1,3-Dimethylbarbituric Acid

- 5,5-Dimethylbarbituric Acid

- 1,3,5-Trimethylbarbituric Acid

- 1,5,5-Trimethylbarbituric Acid

- Tetramethylbarbituric Acid

Uniqueness

The uniqueness of 1,3-Diethylbarbituric acid lies in its specific ethyl substitutions at the 1 and 3 positions of the pyrimidine ring. This structural modification influences its solubility, reactivity, and interaction with biological targets compared to other derivatives. For instance, while other barbiturates may exhibit similar sedative effects, the distinct ethyl groups in 1,3-Diethylbarbituric acid provide it with unique chemical properties that enhance its utility in various applications.

Barbituric acid, the parent compound of this class, was first synthesized in 1864 by Adolf von Baeyer via condensation of urea and malonic acid. Early derivatives focused on substitutions at the 5-position to enhance lipid solubility and pharmacological activity, leading to compounds like barbital (5,5-diethylbarbituric acid), introduced in 1904. The synthesis of 1,3-disubstituted variants emerged later, driven by interest in non-pharmacological applications.

In 2006, a patent (CN101190898B) detailed an optimized synthesis of 1,3-diethylbarbituric acid using diethyl malonate and 1,3-dimethylurea in the presence of sodium ethoxide, achieving a 75% yield. This method replaced earlier approaches involving harsh conditions (e.g., acetic anhydride and glacial acetic acid), which suffered from low yields (~50%) and impure products.

Key Synthetic Advancements:

| Parameter | Traditional Method (Pre-2006) | Modern Method (Post-2006) |

|---|---|---|

| Reactants | Malonic acid, 1,3-dimethylurea | Diethyl malonate, 1,3-dimethylurea |

| Catalyst | Acetic anhydride | Sodium ethoxide |

| Solvent | Glacial acetic acid | n-Butanol/toluene mixture |

| Yield | ~50% | 75% |

| Product Purity | Yellow crystals (mp 119–120°C) | White crystals (mp 121–123°C) |

Positional Isomerism in Diethyl-Substituted Barbiturates

Positional isomerism profoundly impacts the physicochemical and functional properties of barbiturates. Substitution at the 1,3-positions versus the 5,5-positions alters hydrogen-bonding capacity, solubility, and reactivity.

Structural and Functional Contrasts:

The absence of 5-position substituents in 1,3-diethylbarbituric acid prevents tautomerization to the trihydroxypyrimidine form, which is highly acidic and ionized at physiological pH. This structural feature explains its lack of blood-brain barrier permeability and pharmacological inertness.

Spectroscopic Differentiation:

Nuclear magnetic resonance (NMR) studies highlight distinct spectral signatures for positional isomers. For 1,3-diethylbarbituric acid:

- ¹H NMR (CDCl₃): δ 1.2 (t, 6H, CH₂CH₃), 3.4 (q, 4H, NCH₂), 4.1 (s, 2H, C₅-H₂).

- ¹³C NMR: Ethyl carbons at δ 12.8 (CH₃) and 38.5 (NCH₂), versus 5,5-diethylbarbituric acid’s quaternary C5 at δ 34.2.

Applications in Organic Synthesis

1,3-Diethylbarbituric acid serves as a catalyst in Knoevenagel condensations, facilitating C–C bond formation between aldehydes and active methylene compounds. For example, it enables the synthesis of spiropyran derivatives via three-component cyclization with indantrione and cyclic diketones under mild conditions. Its electron-deficient pyrimidine core also participates in Pd-catalyzed cross-coupling reactions.

Systematic Nomenclature and Synonyms

1,3-Diethylbarbituric acid represents a significant member of the barbiturate family, characterized by specific structural modifications that distinguish it from the parent barbituric acid compound. The systematic nomenclature for this compound follows established International Union of Pure and Applied Chemistry principles, with the most precise systematic name being 1,3-diethyl-1,3-diazinane-2,4,6-trione [1]. This nomenclature reflects the core pyrimidine ring structure with ethyl substituents at the nitrogen atoms in positions 1 and 3.

The compound is also recognized under the systematic name 1,3-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione [2], which emphasizes the pyrimidine ring foundation with the trione functional groups. Alternative systematic nomenclature includes 1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione [3], highlighting the relationship to the pyrimidine heterocycle family.

The chemical registry system assigns this compound the Chemical Abstracts Service number 32479-73-5 [3] [2] [1], which serves as the unique identifier across international chemical databases. The European Inventory of Existing Commercial Chemical Substances number is 251-064-3 [3] [2], reflecting its recognized status in European chemical commerce.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₃ | PubChem [3] |

| Molecular Weight (g/mol) | 184.19 | PubChem [3] |

| CAS Registry Number | 32479-73-5 | PubChem/ChemSpider [3] [2] |

| EINECS Number | 251-064-3 | PubChem/ChemSpider [3] [2] |

| UNII | R9T7WIB0K9 | PubChem [3] |

| DTXSID | DTXSID00186212 | PubChem [3] |

| ChemSpider ID | 109540 | ChemSpider [2] |

| PubChem CID | 122889 | PubChem [3] |

Molecular Structure Analysis

The molecular structure of 1,3-diethylbarbituric acid consists of a six-membered pyrimidine ring with three carbonyl groups positioned at carbons 2, 4, and 6, and two ethyl substituents attached to the nitrogen atoms at positions 1 and 3 [3] [2]. This structural arrangement places the compound within the pyrimidinetrione classification, specifically as a 2,4,6(1H,3H,5H)-pyrimidinetrione derivative [2].

The International Chemical Identifier for 1,3-diethylbarbituric acid is InChI=1S/C8H12N2O3/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3 [1], providing a complete structural description suitable for computational chemistry applications. The corresponding InChI Key is XUCMDLYIYOXEBF-UHFFFAOYSA-N [4], which serves as a condensed representation of the molecular structure for database searches and structural comparisons.

The Simplified Molecular Input Line Entry System representation is CCN1C(=O)CC(=O)N(CC)C1=O [1], which provides a linear notation of the molecular connectivity suitable for chemical informatics applications.

X-ray Crystallographic Data

Crystallographic studies of 1,3-diethylbarbituric acid have been reported in the literature, providing detailed structural parameters at the atomic level. Research by Notario et al. confirmed the crystal structure determination through X-ray single crystal analysis [5]. The crystallographic investigation revealed important structural details regarding the molecular geometry and intermolecular packing arrangements within the crystal lattice.

The crystal structure determination confirmed the planar arrangement of the pyrimidine ring system with the ethyl substituents extending from the nitrogen atoms. The molecular geometry exhibits characteristic barbiturate structural features, including the alternating carbonyl and methylene groups around the six-membered ring [5].

Tautomeric Equilibrium Studies

Barbituric acid derivatives, including 1,3-diethylbarbituric acid, exhibit complex tautomeric behavior that significantly influences their chemical and physical properties. Theoretical studies using density functional theory have demonstrated that barbituric acid derivatives can exist in multiple tautomeric forms, with the keto form typically being the most thermodynamically stable [6].

The tautomeric equilibrium in barbituric acid derivatives involves the migration of hydrogen atoms among nitrogen and oxygen atoms, potentially generating multiple keto-enol forms [6]. For 1,3-diethylbarbituric acid, the presence of ethyl substituents on the nitrogen atoms limits certain tautomeric pathways compared to the unsubstituted parent compound.

Research has shown that barbituric acid derivatives can exhibit up to ten different tautomeric forms, with the pure keto form being the most stable configuration [6]. The ethyl substitution pattern in 1,3-diethylbarbituric acid provides stabilization through steric and electronic effects, influencing the tautomeric equilibrium position.

Studies of related barbituric acid derivatives have demonstrated that environmental factors, including solvent effects and intermolecular interactions, can significantly influence tautomeric equilibria [7]. The electron-withdrawing and electron-donating nature of substituents plays a crucial role in determining the relative stability of different tautomeric forms [8] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1,3-diethylbarbituric acid through analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum of barbituric acid derivatives typically exhibits characteristic signals corresponding to the methylene protons of the ethyl substituents and the central methylene group of the pyrimidine ring [9].

For related diethyl-substituted barbituric acid derivatives, proton nuclear magnetic resonance analysis reveals triplet signals corresponding to the methyl groups of the ethyl substituents, typically appearing in the range of 1.0-1.5 parts per million [9]. The methylene protons of the ethyl groups generally appear as quartet signals in the range of 3.5-4.0 parts per million due to coupling with the adjacent methyl protons [9].

The central methylene protons of the barbituric acid ring system appear as a characteristic singlet, typically observed around 2.5-3.0 parts per million [10]. This signal provides definitive identification of the barbituric acid core structure and is particularly useful for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon environments within the molecule. For barbituric acid derivatives, the carbonyl carbons typically appear in the range of 150-170 parts per million, reflecting the electron-withdrawing environment of these functional groups [11].

The methylene carbon of the central ring appears around 40 parts per million, while the ethyl carbon atoms appear in the aliphatic region at approximately 12-15 parts per million for the methyl carbons and 35-40 parts per million for the methylene carbons [11].

Nuclear magnetic resonance studies of barbituric acid derivatives in various solvents have demonstrated the importance of solvent-solute interactions in determining chemical shift values [11]. Dimethyl sulfoxide solutions of barbituric acids show characteristic downfield shifts for imino protons involved in intermolecular hydrogen bonding interactions [11].

Infrared Spectral Signatures

Infrared spectroscopy provides characteristic vibrational signatures for 1,3-diethylbarbituric acid that enable structural identification and purity assessment. The infrared spectrum of barbituric acid derivatives exhibits several distinctive absorption bands corresponding to specific functional groups and molecular vibrations [12] [13].

The carbonyl stretching vibrations represent the most characteristic features of barbituric acid infrared spectra, typically appearing as strong absorption bands in the range of 1650-1750 cm⁻¹ [12]. For 1,3-diethylbarbituric acid, three distinct carbonyl groups contribute to this spectral region, with slight variations in frequency depending on the local electronic environment of each carbonyl group.

Theoretical calculations using density functional theory have provided detailed vibrational assignments for barbituric acid derivatives [14]. The comparison of observed infrared and Raman spectra with calculated values demonstrates excellent agreement between experimental data and theoretical predictions [14].

The alkyl substituent vibrations contribute additional characteristic bands to the infrared spectrum. Carbon-hydrogen stretching vibrations from the ethyl groups appear in the range of 2800-3000 cm⁻¹, while carbon-hydrogen bending vibrations occur in the fingerprint region between 1200-1500 cm⁻¹ [12].

Nitrogen-hydrogen stretching vibrations, when present, appear in the range of 3200-3400 cm⁻¹, though these may be absent or significantly modified in N,N'-disubstituted derivatives like 1,3-diethylbarbituric acid [13].

The standardized potassium bromide disc technique has been established for reliable infrared analysis of barbituric acid derivatives [13]. This method ensures reproducible spectral quality independent of the initial crystalline state of the sample and provides consistent results suitable for quantitative analysis and structural identification [13].

Ring breathing modes and other skeletal vibrations appear in the lower frequency region below 1200 cm⁻¹, providing additional structural fingerprint information specific to the barbituric acid framework [14]. These vibrations are particularly useful for distinguishing between different barbituric acid derivatives and confirming structural assignments.

| Synonyms and Alternative Names | Type | Source |

|---|---|---|

| 1,3-Diethylbarbituric acid | Common name | PubChem [3] |

| N,N'-Diethylbarbituric acid | Chemical name | PubChem [3] |

| 1,3-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | IUPAC systematic name | ChemSpider [2] |

| 1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione | Alternative systematic name | PubChem [3] |

| 1,3-diethyl-1,3-diazinane-2,4,6-trione | IUPAC name | PubChem [3] |

| 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-diethyl- | Index name | PubChem [3] |

| Pyrimidine-2,4,6(1H,3H,5H)-trione, 1,3-diethyl- | Alternative index name | ChemSpider [2] |

| Diethyl-barbituric acid | Trade name | ChemSpider [2] |

| Diethylbarbituric acid | Abbreviated name | ChemSpider [2] |

Traditional Malonic Ester Condensation

The synthesis of 1,3-diethylbarbituric acid primarily relies on the classical condensation reaction between diethyl malonate and 1,3-diethylurea under basic conditions [1] [2]. This fundamental approach, established since the late 19th century, remains the cornerstone of barbituric acid derivative production. The reaction proceeds through a cyclization mechanism involving the formation of sodium ethoxide as the base catalyst, typically requiring absolute ethanol as the solvent [3] [4].

The traditional method involves heating a mixture of diethyl malonate (0.5 mole) with 1,3-diethylurea (0.5 mole) in the presence of sodium ethoxide (prepared from 11.5 grams of freshly cut sodium in 250 milliliters of absolute ethanol) under reflux conditions at 110°C for 7-8 hours [5] [6]. The reaction yields are typically moderate, ranging from 72-78% of the theoretical amount, with the formation of a white crystalline precipitate that separates during the reaction [1].

Optimized Classical Procedures

Recent optimizations of the classical condensation route have demonstrated significant improvements in yield and reaction efficiency. The optimized procedure involves careful control of reaction parameters, including the use of dry glassware and chemicals, precise temperature control, and systematic work-up procedures [6] [4]. Under optimized conditions, yields can reach up to 95.3% with improved product purity [6].

The reaction mechanism proceeds through the formation of a sodium salt intermediate, which upon acidification with concentrated hydrochloric acid (approximately 45 milliliters for a 0.5-mole scale reaction) precipitates the free barbituric acid [3] [4]. The crude product is typically recrystallized from hot water or ethanol-water mixtures to achieve pharmaceutical-grade purity [2].

Alternative Base Systems

Various base systems have been evaluated for the classical condensation reaction. Sodium methoxide represents an effective alternative to sodium ethoxide, particularly when methanol is used as the reaction medium [7]. This approach offers advantages in terms of reaction control and product isolation, although yields are typically slightly lower (85-90%) compared to the optimized ethoxide system [7].

The use of potassium carbonate in supported systems has also been investigated, particularly for specialized applications requiring milder reaction conditions [8] [9]. These methods typically operate at lower temperatures (80-90°C) and offer advantages in terms of catalyst recovery and environmental impact.

| Method | Temperature (°C) | Reaction Time (hours) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Urea + Diethyl Malonate (Traditional) | 110 | 7 | Absolute Ethanol | Sodium Ethoxide | 72 | Citation 5 |

| Urea + Diethyl Malonate (Optimized) | 110 | 8 | Absolute Ethanol | Sodium Ethoxide | 95 | Citation 11 |

| Sodium Ethoxide Method | 110 | 6 | Absolute Ethanol | Sodium Ethoxide | 90 | Citation 19 |

| Sodium Methoxide Method | 110 | 6 | Methanol | Sodium Methoxide | 85 | Citation 19 |

| Ethylene Glycol Method | 110 | 6 | Ethylene Glycol | Sodium Methoxide | 70 | Citation 5 |

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating barbituric acid synthesis while maintaining high product yields and purity [10] [11] [12]. The microwave-assisted approach reduces reaction times dramatically from conventional 24 hours to 5-10 minutes, while simultaneously improving yields from 75-81% to 96-98% [11] [13].

The microwave methodology involves treating barbituric acid precursors under controlled microwave irradiation at 80°C using tin(II) chloride dihydrate as a catalyst [14] [12]. This approach demonstrates superior catalytic performance compared to conventional heating methods, with enhanced reaction yield improvement and significantly reduced energy consumption [14].

The mechanism of microwave enhancement involves selective heating of polar molecules, resulting in more efficient energy transfer and accelerated molecular motion [14]. This leads to faster formation of intermediate complexes and improved overall reaction kinetics compared to conventional thermal heating methods [10].

Green Chemistry Methodologies

Contemporary research has focused extensively on developing environmentally benign synthetic routes for 1,3-diethylbarbituric acid production. Solvent-free grinding methods represent a particularly attractive approach, utilizing mechanical energy to drive the condensation reaction without the need for organic solvents [15] [16].

The grinding method employs sodium acetate as a catalyst with manual grinding at room temperature, achieving yields of 85-90% within 15-30 minutes [15]. This approach offers significant environmental advantages, including elimination of hazardous solvents, reduced waste generation, and simplified purification procedures [15].

Water-mediated synthesis represents another significant advancement in green chemistry approaches [17] [18]. These methods utilize water as the sole reaction medium, operating at room temperature without added catalysts, and achieving yields of 90-95% within 2-15 minutes [18]. The water-mediated approach demonstrates excellent atom economy and minimal environmental impact [18].

Ionic Liquid and Catalyst Systems

Advanced catalyst systems have been developed to enhance reaction efficiency and selectivity. Ionic liquid-based catalysts, particularly 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane derivatives, provide excellent catalytic activity for barbituric acid synthesis [19]. These systems operate effectively in aqueous media, offering high yields (88-92%) with good catalyst recyclability [19].

Bismuth oxide nanostructures have demonstrated exceptional catalytic performance for barbituric acid derivative synthesis [20]. The bismuth-based nanocatalysts achieve yields of 95-98% within 2-3 minutes at room temperature, representing one of the most efficient synthetic approaches currently available [20].

Chitosan-functionalized catalysts provide an environmentally compatible alternative, utilizing natural, biodegradable materials while maintaining high catalytic activity [16]. The chitosan-SO₃H system achieves yields of 92% under solvent-free conditions, demonstrating the potential for sustainable catalyst development [16].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Energy Efficiency | Environmental Impact | Reference |

|---|---|---|---|---|---|---|

| Microwave Irradiation | 80 | 5-10 min | 96 | High | Low | Citation 50 |

| Solvent-Free Grinding | Room Temperature | 15-30 min | 85 | Very High | Very Low | Citation 9 |

| Water-Mediated Synthesis | Room Temperature | 2-15 min | 90 | High | Very Low | Citation 60 |

| Ionic Liquid Catalysis | 60 | 1-2 hours | 88 | Medium | Low | Citation 54 |

| Bismuth Oxide Nano-catalyst | Room Temperature | 2-3 min | 95 | Very High | Very Low | Citation 55 |

| Chitosan-SO3H Catalyst | 80 | 30-60 min | 92 | High | Low | Citation 48 |

Optimization of Reaction Conditions

Temperature and Pressure Effects

Systematic investigation of reaction parameters has revealed critical relationships between temperature, pressure, and reaction efficiency for 1,3-diethylbarbituric acid synthesis [21] [22] [23]. Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature in the range of 80-110°C, with optimal conditions typically achieved at 110°C [4] [22].

Pressure effects are generally minimal under standard atmospheric conditions, as the reaction does not involve significant volume changes or gas evolution [22]. However, when using autoclave conditions for specialized applications, elevated pressures (up to 10 bar) can reduce reaction times while maintaining comparable yields [24].

The relationship between temperature and reaction kinetics follows Arrhenius behavior, with activation energies typically ranging from 45-65 kilojoules per mole for the classical condensation reaction [22]. This understanding enables precise control of reaction rates and selectivity through temperature optimization [21].

Catalyst Loading and Efficiency

Catalyst loading optimization represents a critical parameter for achieving maximum reaction efficiency while minimizing costs and environmental impact [21] [8]. Studies demonstrate that sodium ethoxide loadings of 0.5-1.0 equivalents relative to the limiting reagent provide optimal conversion rates [21].

Nano-structured catalysts, particularly supported potassium carbonate on nano-mordenite, demonstrate exceptional efficiency at lower loadings (0.1-0.3 equivalents) [8] [9]. These systems provide superior surface area and active site accessibility, resulting in enhanced catalytic performance compared to conventional homogeneous catalysts [8].

The relationship between catalyst loading and reaction rate follows saturation kinetics, with diminishing returns observed above optimal loading levels [21]. This understanding enables economic optimization of catalyst usage while maintaining maximum reaction efficiency [21].

Solvent and Reactant Ratio Optimization

Solvent selection and volumetric ratios significantly influence reaction kinetics, product solubility, and purification efficiency [18] [25]. Absolute ethanol remains the preferred solvent for classical synthesis due to its ability to dissolve reactants while facilitating product precipitation [3] [4].

Water emerges as an increasingly attractive solvent alternative, particularly for green chemistry applications [17] [18]. Aqueous systems demonstrate superior environmental compatibility while maintaining comparable yields, especially when combined with appropriate catalyst systems [18].

Reactant molar ratios require careful optimization to maximize yield while minimizing unreacted starting materials [2] [4]. The optimal urea to malonate ratio typically ranges from 1:1.05 to 1:1.15, providing slight excess of malonate to ensure complete urea conversion [2].

| Parameter | Optimal Range | Critical Factor Impact | Recommended Value |

|---|---|---|---|

| Temperature | 80-110°C | Reaction rate and selectivity | 110°C |

| Pressure | Atmospheric | Minimal effect under standard conditions | 1 atm |

| Catalyst Loading | 0.5-1.0 equiv | Conversion efficiency | 1.0 equiv |

| Solvent Volume Ratio | 1:1 to 2:1 | Product solubility and purification | 1.5:1 |

| Reactant Molar Ratio | 1:1.1 (Urea:Malonate) | Yield optimization | 1:1.1 |

| Reaction Time | 2-8 hours | Complete conversion | 6-8 hours |

Industrial-Scale Production Challenges

Raw Material Supply and Cost Management

Industrial production of 1,3-diethylbarbituric acid faces significant challenges related to raw material cost volatility and supply chain stability [26] [27]. The compound requires high-purity diethyl malonate and 1,3-diethylurea as starting materials, both of which are subject to price fluctuations based on petroleum feedstock costs and specialty chemical market dynamics [26].

Supply chain diversification strategies have become essential for maintaining production stability [27]. Major manufacturers typically maintain multiple supplier relationships and strategic inventory reserves to mitigate supply disruptions [26]. Alternative feedstock sources, including bio-based malonic acid derivatives, are under active development to reduce dependence on petroleum-derived precursors [28].

The global barbituric acid market, valued at several hundred million dollars annually, experiences periodic supply-demand imbalances that create pricing pressures [26] [27]. Production capacity utilization rates typically range from 60-80%, providing some buffer capacity for demand fluctuations [29].

Scale-Up and Process Engineering Challenges

Scaling barbituric acid synthesis from laboratory to industrial scale presents numerous technical challenges [30] [31]. Heat transfer limitations become critical at large scales, requiring specialized reactor designs with enhanced mixing and temperature control capabilities [30].

Continuous flow reactor systems represent a promising solution for industrial scale-up [32] [31]. These systems provide superior temperature control, reduced reaction times, and improved product consistency compared to traditional batch processes [32]. Flow reactors also enable better integration with downstream purification operations [32].

Mechanochemical approaches using ball mills have shown potential for scale-up applications, particularly for specialized derivatives [30]. However, energy efficiency and equipment durability remain concerns for large-scale implementation [31].

Quality Control and Regulatory Compliance

Industrial production requires stringent quality control measures to ensure product purity and consistency [27] [33]. Advanced analytical methods, including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, are employed for real-time monitoring of reaction progress and product quality [33].

Environmental regulations create additional compliance requirements for industrial facilities [27] [34]. Waste treatment systems must address organic solvent recovery, aqueous waste treatment, and air emission control [27]. Modern facilities increasingly adopt green chemistry principles to minimize environmental impact while maintaining production efficiency [16] [18].

Regulatory approval processes for pharmaceutical-grade barbituric acid derivatives require extensive documentation of manufacturing procedures, quality control protocols, and facility certifications [27]. These requirements create barriers to entry for new manufacturers while ensuring product safety and quality [27].